4-[Benzyl(ethyl)amino]benzoic acid
Overview
Description
4-[Benzyl(ethyl)amino]benzoic acid is a chemical compound with the CAS Number: 1037132-10-7 . It has a molecular weight of 255.32 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial and Antifungal Properties
4-[Benzyl(ethyl)amino]benzoic acid derivatives, like benzoic acid and its various derivatives, are widely recognized for their antimicrobial and antifungal capabilities. These compounds serve as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit bacterial and fungal growth. Their widespread use across different industries highlights their importance in maintaining product safety and integrity (del Olmo, Calzada, & Nuñez, 2017).
Prodrug Applications in Cancer Therapy
Certain derivatives of this compound have been explored as prodrugs in the realm of cancer therapy. These prodrugs are designed to be activated into cytotoxic alkylating agents specifically at tumor sites, thereby minimizing the systemic toxicity often associated with cancer treatments. This targeted approach enhances the efficacy of chemotherapy while reducing its adverse effects on healthy tissues (Springer et al., 1990).
Applications in Material Science
In material science, derivatives of this compound have been utilized in the synthesis of novel compounds with potential applications in electronics and photonics. For example, the integration of these derivatives into perovskite solar cells has been shown to improve device stability and power conversion efficiency, which is critical for the development of more efficient and durable solar energy technologies (Hu et al., 2018).
Drug Synthesis and Drug Delivery Systems
The chemical structure of this compound facilitates its role in the synthesis of various drugs and drug delivery systems. Its derivatives have been used as intermediates in the synthesis of antipsychotic medications and other pharmaceutical compounds. The versatility of this chemical framework allows for the development of a wide range of therapeutic agents, showcasing the compound's significant impact on medicinal chemistry (Guo-jun, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[Benzyl(ethyl)amino]benzoic acid is the sodium ion (Na+) channel on the nerve membrane . The compound acts as a local anesthetic, inhibiting the nervous system by blocking the conduction of nerve impulses .
Mode of Action
this compound interacts with its target by binding to specific parts of the sodium ion channel. This affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . The compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The compound affects the biochemical pathway involving the conduction of nerve impulses. By blocking the sodium ion channel, it disrupts the normal flow of sodium ions, which is crucial for nerve impulse transmission .
Result of Action
The result of the action of this compound is a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment. It has been found to have a good local anesthetic effect and low toxicity .
Properties
IUPAC Name |
4-[benzyl(ethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGEQAOTMIKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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